5-[4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]-1H-indole
Description
Properties
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-(1H-indol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S/c21-16-2-4-17(5-3-16)27(25,26)18-8-11-23(12-9-18)20(24)15-1-6-19-14(13-15)7-10-22-19/h1-7,10,13,18,22H,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVWMEDBYKSSLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=CC4=C(C=C3)NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]-1H-indole typically involves multi-step organic reactions. A common approach might include:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the sulfonyl group: This can be achieved by reacting the piperidine derivative with a sulfonyl chloride in the presence of a base.
Attachment of the fluorophenyl group: This step may involve a nucleophilic substitution reaction.
Coupling with the indole moiety: The final step could involve coupling the intermediate with an indole derivative using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.
Substitution: The fluorophenyl group may participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions involving strong acids or bases, depending on the specific substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce a sulfide.
Scientific Research Applications
Chemistry
In chemistry, 5-[4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]-1H-indole could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
In industry, the compound might find applications in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]-1H-indole would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table highlights structural and synthetic distinctions between the target compound and related molecules:
Key Observations:
- Substituent Positioning : The target compound’s 4-fluorobenzenesulfonyl group at the piperidine nitrogen distinguishes it from simpler piperidinyl-indole derivatives (e.g., compound 12 ), which lack sulfonyl electronegativity .
- Electron-Withdrawing Effects : The sulfonyl group may enhance metabolic stability compared to alkyl or aryl ethers (e.g., GA derivatives in ).
- Synthetic Complexity : The carbonyl linkage between indole and piperidine requires precise coupling conditions, contrasting with direct alkylation or amidation seen in simpler analogues .
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound is unavailable, inferences can be drawn from structural analogues:
Biological Activity
5-[4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]-1H-indole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C17H18FN3O2S
- Molecular Weight : 351.41 g/mol
- CAS Number : 2224461-23-6
The compound exhibits notable interactions with various biological targets, primarily focusing on its role as an inhibitor in several enzymatic pathways. Its structure allows it to interact effectively with receptors and enzymes associated with neuropharmacological effects.
Antidepressant Activity
Recent studies have indicated that derivatives of indole compounds, including this compound, may exhibit antidepressant-like effects. This is attributed to their ability to modulate serotonin receptors, particularly the 5-HT7 receptor, which has been implicated in mood regulation.
Case Study: Serotonin Receptor Modulation
A study published in the Journal of Organic Chemistry highlighted the synthesis and evaluation of various indole derivatives for their activity at serotonin receptors. The findings suggested that modifications at the piperidine moiety significantly enhanced receptor affinity and selectivity, indicating a promising pathway for developing antidepressant therapies .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents.
Anti-inflammatory Effects
Another area of research has focused on the anti-inflammatory potential of this compound. In vitro assays revealed that it can inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that could be leveraged for treating inflammatory diseases.
Case Study: Cytokine Inhibition
In a study examining the effects on RAW264.7 macrophages, treatment with this compound resulted in a significant reduction in TNF-alpha and IL-6 levels compared to control groups, highlighting its potential role in managing inflammatory responses .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-[4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]-1H-indole, and what are the critical reaction conditions?
- Methodological Answer : The synthesis typically involves multi-step processes, including:
- Step 1 : Functionalization of the indole core via electrophilic substitution (e.g., fluorination or sulfonation).
- Step 2 : Coupling of the modified indole with a piperidine derivative using carbodiimide-based coupling agents (e.g., EDC or DCC) under anhydrous conditions .
- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity.
Key parameters include temperature control (0–25°C for sensitive steps) and inert atmospheres (N₂/Ar) to prevent oxidation .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves 3D conformation using SHELX programs (e.g., SHELXL for refinement). Critical for confirming stereochemistry and intermolecular interactions .
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., fluorobenzenesulfonyl at δ 7.2–7.8 ppm; piperidine carbonyl at ~170 ppm). 2D experiments (COSY, HSQC) clarify connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₀H₁₆FN₂O₃S requires m/z 397.0821) .
Q. What biological activities have been reported for this compound, and how are they assessed?
- Methodological Answer :
- Anticancer Activity : Screened via MTT assays against cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7 cells). Mechanism studies include apoptosis assays (Annexin V/PI staining) .
- Antimicrobial Potential : Tested using broth microdilution (MIC values against Gram+/Gram− bacteria) .
- Receptor Binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) quantify affinity (Kᵢ values) .
Advanced Research Questions
Q. How can researchers optimize synthetic yield when scaling up production?
- Methodological Answer :
- Reagent Stoichiometry : Optimize molar ratios (e.g., 1.2:1 for coupling agents to prevent side reactions).
- Catalyst Screening : Test Pd(II)/Cu(I) catalysts for Suzuki-Miyaura cross-coupling steps .
- Process Analytics : Use inline FTIR or HPLC to monitor intermediates and adjust conditions dynamically .
- Scale-Up Challenges : Address solubility issues with co-solvents (e.g., DMSO/THF mixtures) .
Q. How should contradictions in analytical data (e.g., NMR vs. crystallography) be resolved?
- Methodological Answer :
- Cross-Validation : Compare NMR-derived solution-state structures with X-ray solid-state data to identify conformational flexibility .
- Dynamic NMR : Probe temperature-dependent shifts to detect rotamers or tautomers.
- Computational Chemistry : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and match experimental data .
Q. What computational strategies are suitable for predicting the compound’s pharmacokinetic properties?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Focus on binding pose validation via MD simulations .
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism .
- QSAR Models : Train models on indole/piperidine analogs to predict bioactivity or toxicity .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace fluorine with Cl/CH₃ or vary sulfonyl groups).
- Biological Profiling : Test analogs against a panel of related targets (e.g., kinase isoforms) to identify selectivity drivers.
- Data Analysis : Use heatmaps or PCA to cluster activity patterns and guide iterative design .
Q. What strategies ensure compound stability under varying storage and experimental conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
